Cyclophellitol is a potent, mechanism-based irreversible inhibitor of retaining β-glucosidases. Structurally, it is a cyclitol mimic of β-glucose where an epoxide ring replaces the anomeric carbon and endocyclic oxygen. This configuration allows it to be recognized by the enzyme's active site, where it undergoes nucleophilic attack by a key catalytic residue. This process results in the formation of a stable, covalent ester linkage, leading to effectively irreversible inactivation of the enzyme. This high specificity and covalent mode of action are critical procurement considerations for researchers requiring definitive and lasting inhibition of target enzymes.
Substituting Cyclophellitol with more generic inhibitors introduces significant risks to experimental validity and process development. Reversible inhibitors, such as deoxynojirimycin derivatives, do not form a permanent bond, leading to incomplete target inhibition and potential reactivation over time, which is unsuitable for applications like activity-based protein profiling (ABPP) or creating stable disease models. Common covalent substitutes like Conduritol B Epoxide (CBE) exhibit lower potency and significant off-target activity, notably against non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase, complicating data interpretation. Even close analogs like cyclophellitol aziridine possess distinct reactivity profiles and are selected for specific downstream applications, such as tagged probe synthesis, rather than as direct replacements for the parent epoxide. The use of crude extracts is unsuitable for quantitative studies due to unknown concentrations of active components and the presence of confounding impurities.
In competitive activity-based protein profiling (ABPP) experiments in vivo, Cyclophellitol demonstrates a different and often more specific inhibition profile compared to the common substitute, Conduritol B Epoxide (CBE). While CBE shows significant off-target inactivation of non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase at higher concentrations, Cyclophellitol was found to inactivate both GBA and GBA2 with similar affinity. However, xylose-configured cyclophellitol, a close derivative, is markedly more potent and selective for GBA over GBA2 and GBA3 compared to CBE, demonstrating the tunability of the cyclophellitol scaffold for achieving high target selectivity. For instance, xylo-cyclophellitol showed a seven-fold increase in the GBA:GBA2 selectivity window (IC50 ratio of GBA2/GBA) compared to CBE.
| Evidence Dimension | Enzyme Selectivity (GBA vs. GBA2) |
| Target Compound Data | Xylo-cyclophellitol exhibits a 7-fold greater selectivity window for GBA over GBA2. |
| Comparator Or Baseline | Conduritol B Epoxide (CBE), a standard inhibitor, has a narrow selectivity window and inhibits other glycosidases. |
| Quantified Difference | 7-fold improvement in selectivity ratio (IC50 GBA2 / IC50 GBA). |
| Conditions | In vitro inhibition assays using recombinant human GBA and GBA2. |
Procuring Cyclophellitol or its optimized analogs provides cleaner, more interpretable data by minimizing confounding off-target effects inherent to less specific inhibitors like CBE.
The epoxide group of Cyclophellitol facilitates a mechanism-based, irreversible reaction with the catalytic nucleophile of retaining β-glucosidases. This covalent and permanent bond is a fundamental advantage over reversible inhibitors (e.g., iminosugars like deoxynojirimycin), which bind non-covalently and can dissociate. The irreversibility is critical for applications such as ABPP, where the goal is to permanently 'tag' active enzyme molecules for identification and quantification in complex biological samples. Dialysis of Cyclophellitol-treated β-glucosidase does not restore enzyme activity, confirming the irreversible nature of the inhibition, a condition not met by reversible competitors.
| Evidence Dimension | Mechanism of Inhibition |
| Target Compound Data | Forms a stable, covalent ester bond with the enzyme's catalytic nucleophile. |
| Comparator Or Baseline | Reversible inhibitors (e.g., deoxynojirimycin) which bind non-covalently and exist in equilibrium. |
| Quantified Difference | Permanent (irreversible) vs. transient (reversible) enzyme inactivation. |
| Conditions | In vitro enzyme assays; confirmed by lack of activity restoration after dialysis. |
For applications requiring stable and complete enzyme knockout or quantitative labeling for proteomics, procuring an irreversible inhibitor like Cyclophellitol is non-negotiable for achieving reliable and reproducible results.
The cyclophellitol scaffold is a highly effective and versatile starting point for the synthesis of activity-based probes (ABPs) used to profile retaining glycosidases. While Cyclophellitol itself can be functionalized, its conversion to cyclophellitol aziridine provides a key synthetic handle (the nitrogen atom) for attaching reporter tags like fluorophores (e.g., BODIPY) or biotin. For example, N-alkyl cyclophellitol aziridines have been shown to be more potent inhibitors for human retaining β-glucosidases GBA, GBA2, and GBA3—in some cases by 10-100 fold—compared to the unsubstituted aziridine, while also offering improved stability. This makes the core cyclophellitol structure a critical procurement choice for labs developing custom chemical biology tools.
| Evidence Dimension | Precursor Suitability & Potency of Derivatives |
| Target Compound Data | The cyclophellitol core can be synthetically modified (e.g., to N-alkyl aziridines) to create highly potent, tagged probes. |
| Comparator Or Baseline | Using less reactive or less specific scaffolds which are harder to functionalize or result in lower-potency probes. |
| Quantified Difference | N-alkyl aziridine derivatives can be 10-100 fold more potent inhibitors of GBA, GBA2, and GBA3 than the parent aziridine. |
| Conditions | In vitro IC50 determination against human retaining β-glucosidases. |
Procuring high-purity Cyclophellitol provides the essential, validated chemical starting point for the rational design and synthesis of next-generation, high-potency research probes.
The core structure of Cyclophellitol is the ideal starting point for synthesizing highly specific ABPs for profiling active retaining β-glucosidases in complex proteomes. Its proven reactivity and specificity ensure that derived probes will covalently label the intended targets with high fidelity, a critical requirement for accurate proteomic analysis and drug discovery.
Due to its high potency and well-defined covalent mechanism, Cyclophellitol and its optimized analogs are used to create reliable in vitro and in vivo models of diseases like Gaucher disease by irreversibly inactivating specific enzymes such as glucocerebrosidase (GBA). This approach avoids the off-target effects of less specific inhibitors like CBE, leading to more clinically relevant and interpretable disease models.
As a mechanism-based inhibitor, Cyclophellitol is an essential tool for elucidating the catalytic mechanisms of β-glucosidases. Its ability to form a stable covalent adduct allows for the trapping and structural characterization of the enzyme-inhibitor complex, providing direct insight into active site architecture and function that is not possible with reversible inhibitors.